N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a pyrazole ring, and a benzofuran sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the tetrahydropyran ring through the oxa-6π-electrocyclization of dienones . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions . The benzofuran sulfonamide moiety is often introduced through sulfonation reactions involving benzofuran derivatives and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as platinum or lanthanide triflates, to facilitate the formation of the tetrahydropyran ring . Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Sodium hydride, lithium diisopropylamide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the tetrahydropyran ring can yield lactones, while reduction of the pyrazole ring can produce pyrazolidines .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A related compound with a similar tetrahydropyran ring structure.
2H-Pyran-2-methanol, tetrahydro-: Another compound featuring the tetrahydropyran ring.
2H-Pyran, tetrahydro-2-methyl-: A compound with a similar pyran ring but different substituents.
Uniqueness
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole and benzofuran sulfonamide moieties, in particular, contributes to its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKPAGXLJYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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